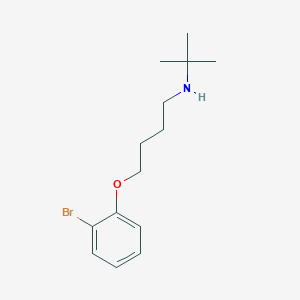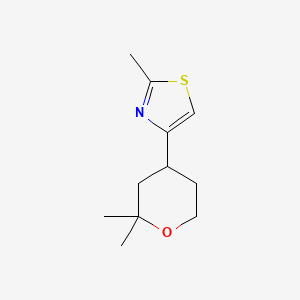![molecular formula C23H26N2O B4898673 1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)
1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol, commonly known as DMNP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.47 g/mol. DMNP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and analytical chemistry.
作用机制
The mechanism of action of DMNP is not fully understood. However, it is believed that DMNP exerts its pharmacological effects by interacting with dopamine and serotonin receptors in the brain. DMNP has been shown to bind to the dopamine D2 receptor with high affinity, leading to the activation of the receptor and the subsequent release of dopamine. DMNP also acts as a serotonin receptor antagonist, blocking the binding of serotonin to its receptors.
Biochemical and Physiological Effects:
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMNP can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMNP has also been shown to inhibit the replication of HIV-1 and hepatitis C virus in vitro. In vivo studies have shown that DMNP can induce hypothermia and reduce locomotor activity in mice. DMNP has also been shown to reduce the release of dopamine in the striatum of rats.
实验室实验的优点和局限性
DMNP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. DMNP is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, DMNP has some limitations for lab experiments. It is a relatively large molecule, which may limit its penetration into cells and tissues. DMNP also has a low water solubility, which may affect its bioavailability.
未来方向
There are several future directions for the research on DMNP. One potential direction is the development of DMNP-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the investigation of the potential therapeutic applications of DMNP in the treatment of cancer, viral infections, and neurological disorders. Furthermore, the elucidation of the mechanism of action of DMNP and its interaction with dopamine and serotonin receptors could lead to the development of novel drugs with improved pharmacological properties.
Conclusion:
In conclusion, DMNP is a chemical compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMNP have been discussed in this paper. Further research on DMNP could lead to the development of novel drugs and diagnostic tools for various diseases.
合成方法
DMNP can be synthesized using various methods, including the reduction of 1-(2,5-dimethylphenyl)piperazine with sodium borohydride, the alkylation of 2-naphthol with 1-(2,5-dimethylphenyl)piperazine, and the condensation of 1-(2,5-dimethylphenyl)piperazine with 2-hydroxy-1-naphthaldehyde. Among these methods, the condensation reaction is the most commonly used method for the synthesis of DMNP.
科学研究应用
DMNP has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMNP has been reported to exhibit antitumor, antiviral, and antifungal activities. In pharmacology, DMNP has been shown to act as a dopamine receptor agonist and a serotonin receptor antagonist. In analytical chemistry, DMNP has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
1-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-7-8-18(2)22(15-17)25-13-11-24(12-14-25)16-21-20-6-4-3-5-19(20)9-10-23(21)26/h3-10,15,26H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGFPELBCQLNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]naphthalen-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[2-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B4898606.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898643.png)
![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)

![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)